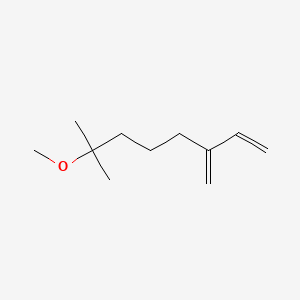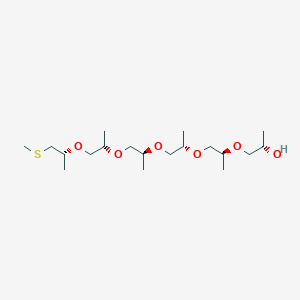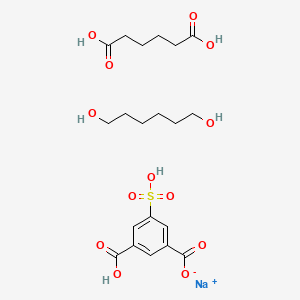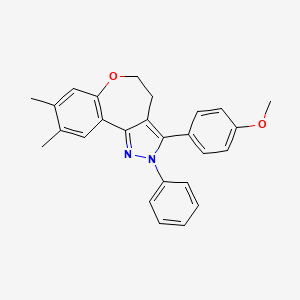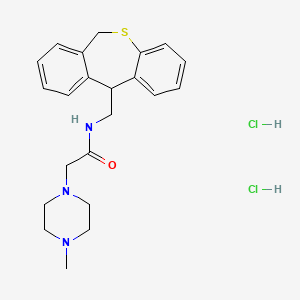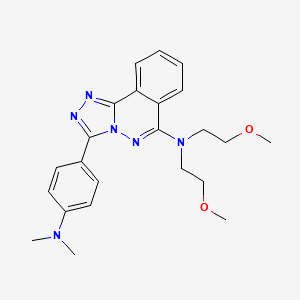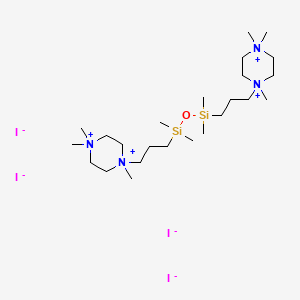
Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate is a complex organic compound. It is characterized by its intricate molecular structure, which includes multiple aromatic rings, azo groups, and sulfonate groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate typically involves multiple steps The sulfonate groups are then added via sulfonation reactions
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.
Scientific Research Applications
Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s azo groups can participate in electron transfer reactions, while the sulfonate groups enhance its solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,3-disulphonate: Similar structure but with a different position of the sulfonate groups.
Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,5-disulphonate: Another isomer with different sulfonate group positions.
Uniqueness
The unique combination of azo groups, sulfonate groups, and the specific arrangement of aromatic rings in Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate gives it distinct chemical properties and makes it valuable for various applications.
Properties
CAS No. |
89923-45-5 |
|---|---|
Molecular Formula |
C34H22Cl3N10Na3O11S3 |
Molecular Weight |
1018.1 g/mol |
IUPAC Name |
trisodium;2-[3-methyl-4-[[4-[[4-[[2-methyl-4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]diazenyl]benzoyl]amino]-2-sulfonatophenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C34H25Cl3N10O11S3.3Na/c1-16-13-20(38-31-28(35)30(36)40-34(37)41-31)7-10-23(16)43-42-19-5-3-18(4-6-19)32(48)39-21-8-11-24(27(14-21)61(56,57)58)44-45-29-17(2)46-47(33(29)49)25-15-22(59(50,51)52)9-12-26(25)60(53,54)55;;;/h3-15,29H,1-2H3,(H,39,48)(H,38,40,41)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;/q;3*+1/p-3 |
InChI Key |
PMRNHRMWEMZZIP-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C(=NC(=N2)Cl)Cl)Cl)N=NC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)N=NC5C(=NN(C5=O)C6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


